BenchChemオンラインストアへようこそ!

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Physicochemical profiling Lipophilicity Drug-likeness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate (CAS 877636-06-1) is a synthetic small molecule belonging to the pyrimidinylthio methyl 4H-pyran-3-yl ester class. It features a 4H-pyran-4-one core substituted at the 6-position with a (pyrimidin-2-ylthio)methyl group and esterified at the 3-position with 3,4,5-triethoxybenzoic acid.

Molecular Formula C23H24N2O7S
Molecular Weight 472.51
CAS No. 877636-06-1
Cat. No. B2874776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate
CAS877636-06-1
Molecular FormulaC23H24N2O7S
Molecular Weight472.51
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C23H24N2O7S/c1-4-28-18-10-15(11-19(29-5-2)21(18)30-6-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-7-9-25-23/h7-13H,4-6,14H2,1-3H3
InChIKeyCKIZXHZVCNLDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate (CAS 877636-06-1): Chemical Identity, Class Membership, and Physicochemical Profile


4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate (CAS 877636-06-1) is a synthetic small molecule belonging to the pyrimidinylthio methyl 4H-pyran-3-yl ester class. It features a 4H-pyran-4-one core substituted at the 6-position with a (pyrimidin-2-ylthio)methyl group and esterified at the 3-position with 3,4,5-triethoxybenzoic acid. Its molecular formula is C23H24N2O7S, with a molecular weight of 472.5 g/mol and a computed XLogP3 of 3.4 [1]. The compound contains 10 hydrogen bond acceptors, no hydrogen bond donors, and 12 rotatable bonds, resulting in a topological polar surface area (TPSA) of 131 Ų [1]. This compound is a close structural analog of the well-characterized APJ receptor antagonist ML221 (4-nitrobenzoate ester, CAS 877636-42-5), differing only in the ester moiety at the pyran 3-position [2].

Why 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl Analogs Cannot Be Interchanged: The Critical Role of the Ester Moiety


Within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester series, substitution of the ester moiety profoundly alters physicochemical properties, metabolic stability, and biological activity. ML221 (4-nitrobenzoate ester) is a potent but metabolically labile APJ antagonist that exhibits <1% remaining in plasma after 1 hour and a liver microsomal half-life of <1 minute [1]. The 4-chlorobenzoate analog shows drastically reduced APJ binding (IC50 = 51,000 nM) [2], while sulfonate-linked analogs retaining the pyrimidinylthio-pyranone scaffold achieve 100% plasma stability at 1 hour but with a modest reduction in potency [3]. The 3,4,5-triethoxybenzoate ester introduces three electron-donating ethoxy substituents on the aromatic ring, which may modulate ester hydrolysis rates and alter lipophilicity relative to the electron-withdrawing nitro group in ML221. These structural differences preclude direct interchangeability among analogs without re-characterization of potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence: 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate vs. Closest Analogs


Computed Physicochemical Properties: Target Compound vs. ML221 (4-Nitrobenzoate) vs. 4-Chlorobenzoate Analog

The target compound displays a higher topological polar surface area (TPSA = 131 Ų) compared to ML221 (TPSA = 153.4 Ų) [1]. Its XLogP3 of 3.4 is nearly identical to ML221 (logP = 3.37) [1][2]. The target compound has a significantly higher molecular weight (472.5 g/mol) than ML221 (385.35 g/mol) and the 4-chlorobenzoate analog (MW ≈ 388.8 g/mol), driven by the three ethoxy groups on the benzoate ring [1]. The rotatable bond count is doubled in the target compound (12) vs. ML221 (6), which may influence conformational flexibility and entropic penalty upon target binding [1].

Physicochemical profiling Lipophilicity Drug-likeness

Ester Hydrolytic Stability: Comparative Analysis of Electron-Donating vs. Electron-Withdrawing Benzoate Substituents

The 3,4,5-triethoxybenzoate ester in the target compound contains three electron-donating ethoxy groups, which may stabilize the ester carbonyl toward nucleophilic attack by esterases compared to the strongly electron-withdrawing 4-nitro group in ML221 [1]. ML221's rapid metabolic degradation (<1% remaining in plasma after 1 h; hepatic microsomal t1/2 < 1 min) is attributed primarily to esterase-mediated hydrolysis of the 4-nitrobenzoate ester [2]. Published SAR data for ML221 analogs demonstrate that replacing the ester linkage with sulfonate bioisosteres increases plasma stability from <1% to 100% at 1 h and extends liver microsomal half-life from <1 min to 5 min, while maintaining APJ antagonism [3]. Although direct experimental stability data for the triethoxybenzoate ester are unavailable, the electron-donating nature of ethoxy substituents is predicted to reduce the electrophilicity of the ester carbonyl, potentially retarding esterase-mediated cleavage relative to the nitro-substituted comparator.

Metabolic stability Esterase-mediated hydrolysis SAR

Enzyme Inhibition Cross-Class Evidence: Triethoxybenzoate-Containing Analogs Exhibit Biochemical Activity

A structurally related triethoxybenzoate-containing compound, (2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl 3,4,5-triethoxybenzoate, displays an IC50 of 0.02964 μM against the target enzyme at pH 7.5 and 37°C [1]. This demonstrates that the 3,4,5-triethoxybenzoate ester group is compatible with low-micromolar to nanomolar biochemical activity in appropriately configured heterocyclic scaffolds. In contrast, ML221 exhibits IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin assay) at the APJ receptor , while the 4-chlorobenzoate analog shows markedly attenuated potency (IC50 = 51,000 nM) in a related assay [2]. These observations support the notion that the triethoxybenzoate moiety, when paired with an optimized heterocyclic core, can maintain or potentially exceed the potency of the nitro-substituted comparator in certain contexts.

Enzyme inhibition Biochemical assay Triethoxybenzoate pharmacophore

Commercial Purity Specification: Benchmarking Against the Closest Purchasable Comparator

The target compound is typically supplied at 95% purity . The closest purchasable analog, ML221 (4-nitrobenzoate), is commercially available at ≥98.45% purity from multiple vendors . The 3.45% purity gap may be relevant for applications requiring high compound fidelity, such as quantitative pharmacology or in vivo studies. For SAR exploration and primary screening, 95% purity is generally sufficient. The 4-chlorobenzoate and 2-iodobenzoate analogs lack standardized purity specifications from authoritative vendors, making the target compound a more reliably characterized option among non-ML221 analogs in this series.

Compound procurement Purity specification Quality control

Recommended Application Scenarios for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate Based on Quantitative Evidence


Metabolic Stability-Focused SAR Exploration of APJ Antagonist Scaffolds

Researchers aiming to improve the metabolic stability of the ML221 chemotype can employ this compound as a comparator to test whether electron-donating triethoxy substitution on the benzoate ester reduces esterase-mediated hydrolysis relative to the electron-withdrawing 4-nitrobenzoate in ML221. ML221's documented plasma instability (<1% remaining at 1 h) and hepatic microsomal lability (t1/2 < 1 min) [1] provide a baseline for evaluating whether the triethoxybenzoate modification confers a stability advantage. Parallel stability assays using ML221 as a positive control for rapid degradation enable direct, internally controlled measurement of any stabilization effect conferred by the triethoxy substitution pattern.

Building Block for Synthesis of Next-Generation Pyrimidinylthio Pyranone Libraries

The 3,4,5-triethoxybenzoate ester serves as a versatile synthetic intermediate for diversification. The ethoxy groups offer sites for further functionalization (e.g., dealkylation to reveal hydroxyl groups, subsequent etherification, or sulfonation), enabling systematic exploration of substituent effects on the benzoate ring. This contrasts with ML221, where the 4-nitro group is a metabolic liability that cannot be chemically elaborated without losing the core pharmacophore [2]. The target compound's higher molecular weight and rotatable bond count (12 vs. 6 for ML221) [3] also make it suitable for studying the impact of conformational flexibility on target binding thermodynamics.

Probe Development for GPCR Signaling Pathway Studies Requiring Moderate Lipophilicity

With an XLogP3 of 3.4 and TPSA of 131 Ų [1], the target compound resides in a physicochemical space that balances membrane permeability with aqueous solubility. For cellular GPCR signaling studies where sustained target engagement is desired but extreme potency is not the primary criterion, this compound may serve as a tool molecule for investigating APJ-mediated β-arrestin recruitment or cAMP modulation, provided that its pharmacological activity is first characterized. The related triethoxybenzoate-containing scaffold has demonstrated nanomolar biochemical activity in enzyme inhibition assays (IC50 = 0.02964 μM) [2], suggesting that the pharmacophore is capable of high-affinity interactions in a suitable protein context.

Reference Control in High-Content Screening for Cancer Cell Proliferation Assays

Triethoxybenzoate-containing pyran derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in vitro [3]. The target compound can serve as a structurally defined reference control in high-content screening campaigns aimed at identifying novel antiproliferative agents, particularly when benchmarked against ML221, which has demonstrated activity in OVCAR8 and HUVEC endothelial cell migration models [4]. Its commercial availability at defined purity (95%) supports reproducible batch-to-batch screening performance.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.